

Application Notes and Protocols: Preparation of CRT0066854 Hydrochloride Stock Solution

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Compound of Interest

Compound Name: CRT0066854 hydrochloride

Cat. No.: B2629404

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Abstract

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of **CRT0066854 hydrochloride**, a potent and selective inhibitor of atypical Protein Kinase C (aPKC) isoforms PKC ι and PKC ζ .^{[1][2][3]} Adherence to this protocol will ensure the accurate and reproducible use of this compound in various experimental settings. Included are key physicochemical properties, a step-by-step preparation guide, and a diagram of the relevant signaling pathway.

Introduction

CRT0066854 is a thieno[2,3-d]pyrimidine-based chemical inhibitor that selectively targets the ATP-binding site of atypical PKC isoenzymes.^[3] It has been shown to inhibit PKC ι and PKC ζ with IC₅₀ values of 132 nM and 639 nM, respectively.^{[1][2]} The compound also demonstrates inhibitory activity against ROCK-II with an IC₅₀ of 620 nM.^{[1][2]} By displacing a critical Asn-Phe-Asp motif within the adenosine-binding pocket, **CRT0066854 hydrochloride** effectively blocks the kinase activity of these proteins.^{[1][2]} This inhibitory action can restore polarized morphogenesis in dysplastic cells, decrease cancer cell colony formation, and inhibit the phosphorylation of downstream targets like lethal giant larvae 2 (LLGL2).^[4] These characteristics make CRT0066854 a valuable tool for investigating cellular polarity, cell migration, and oncogenic signaling pathways driven by Ras and ErbB2.^{[4][5]}

Physicochemical and Biological Properties

A summary of the key quantitative data for **CRT0066854 hydrochloride** is presented in the table below for easy reference.

Property	Value	Source
Molecular Weight	488.48 g/mol	
Formula	C ₂₄ H ₂₅ N ₅ S·2HCl	
CAS Number	2250019-91-9	
Purity	≥95%	
IC ₅₀ (PKCι)	132 nM	[1][2][3]
IC ₅₀ (PKCζ)	639 nM	[1][2][3]
IC ₅₀ (ROCK-II)	620 nM	[1][2][4]
Solubility (Water)	up to 100 mM (48.85 mg/mL)	[6]
Solubility (DMSO)	up to 100 mM (48.85 mg/mL)	[6]

Experimental Protocols

Materials and Equipment

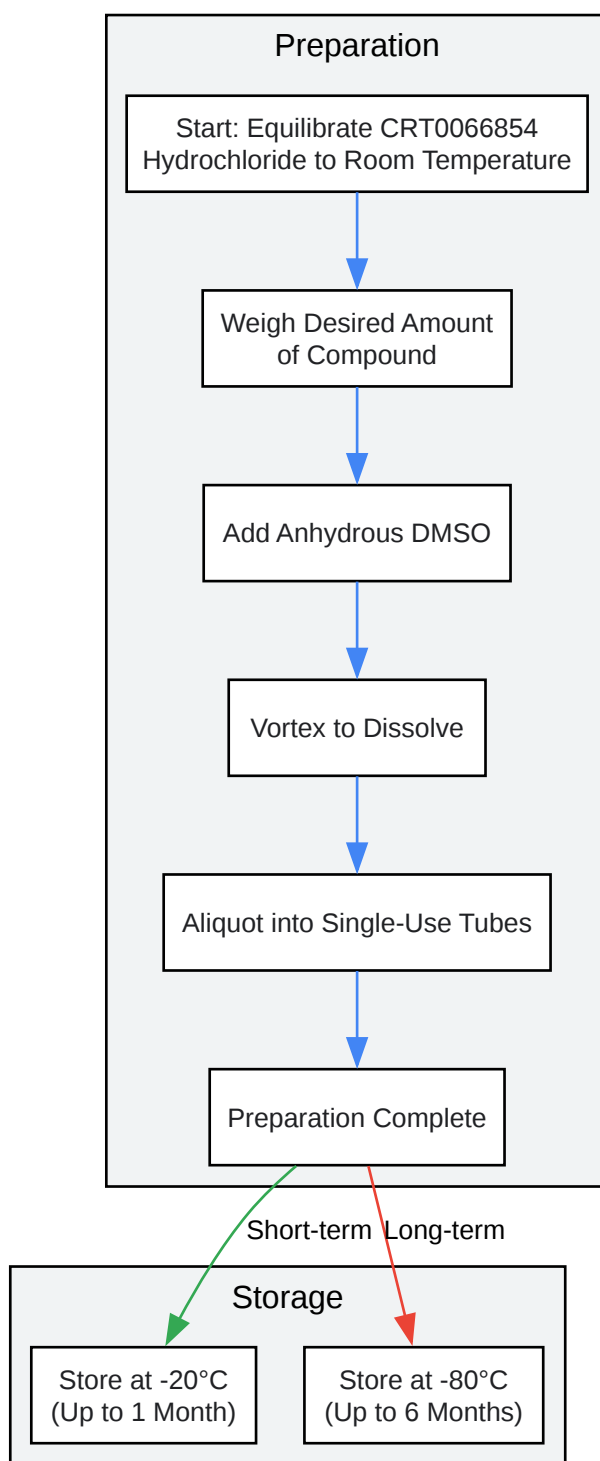
- **CRT0066854 hydrochloride** powder
- Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
- Sterile, nuclease-free microcentrifuge tubes
- Calibrated precision balance
- Vortex mixer
- Pipettes and sterile, filtered pipette tips
- Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **CRT0066854 hydrochloride** in DMSO. This concentration is suitable for most in vitro cell-based assays, allowing for convenient dilution to final working concentrations.

- **Acclimatization:** Before opening, allow the vial of **CRT0066854 hydrochloride** powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the compound.
- **Weighing:** Carefully weigh out the desired amount of **CRT0066854 hydrochloride** powder using a calibrated precision balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.88 mg of the compound.
 - Calculation: $\text{Mass (mg)} = \text{Desired Concentration (mM)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass} = 10 \text{ mmol/L} \times 0.001 \text{ L} \times 488.48 \text{ g/mol} = 4.88 \text{ mg}$
- **Solubilization:** Add the appropriate volume of anhydrous DMSO to the weighed powder. Using the example above, add 1 mL of DMSO to the 4.88 mg of **CRT0066854 hydrochloride**.
- **Dissolution:** Cap the tube securely and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained. If necessary, gentle warming (e.g., in a 37°C water bath for 5-10 minutes) can aid dissolution.^[2]
- **Aliquoting:** To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.^[7]
- **Storage:** Store the aliquoted stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).^{[1][7]} When stored at -20°C, it is recommended to use the solution within one month.^{[1][7]}

Workflow for Stock Solution Preparation

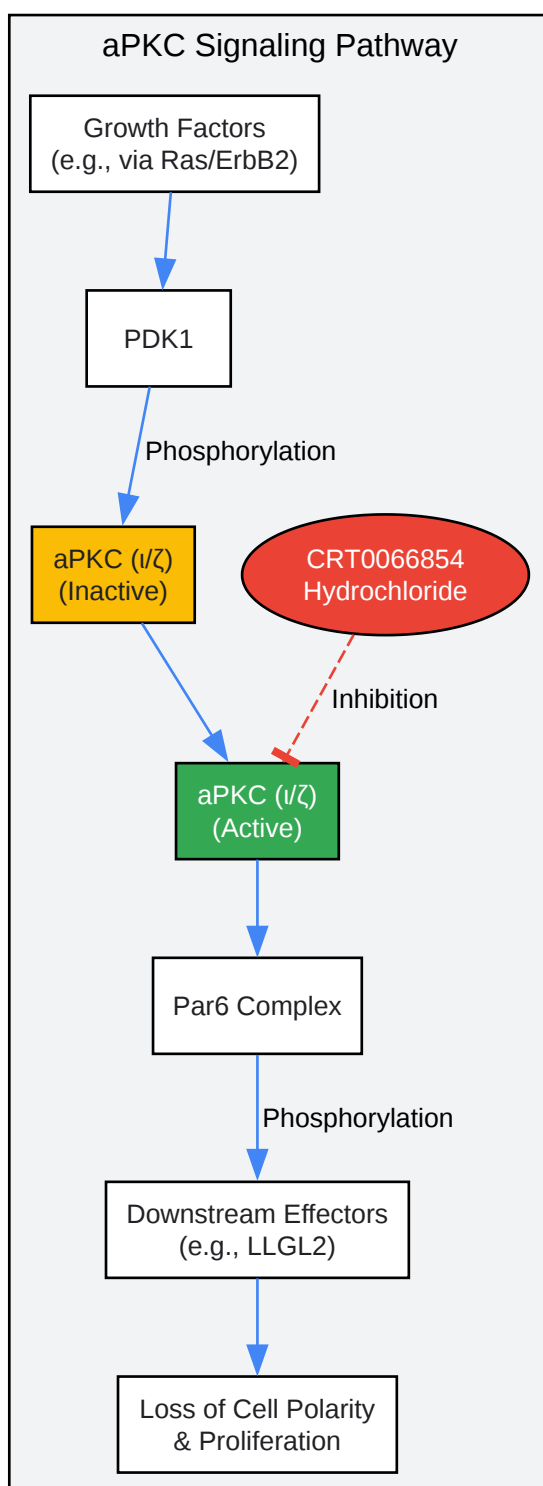


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Caption: Workflow for preparing and storing **CRT0066854 hydrochloride** stock solution.

Signaling Pathway Inhibition

CRT0066854 hydrochloride primarily targets the atypical PKC isoforms, which are key regulators of cell polarity and proliferation. The diagram below illustrates the canonical pathway involving aPKCs and the point of inhibition by CRT0066854.



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Caption: Inhibition of the aPKC signaling pathway by **CRT0066854 hydrochloride**.

Safety Precautions

CRT0066854 hydrochloride is intended for laboratory research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment, including a lab coat, safety glasses, and gloves, when handling this compound. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for more detailed safety information.

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